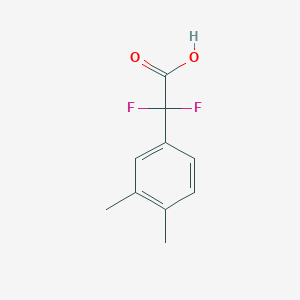

(3,4-Dimethylphenyl)-difluoroacetic acid

CAS No.: 1027514-15-3

Cat. No.: VC8033211

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027514-15-3 |

|---|---|

| Molecular Formula | C10H10F2O2 |

| Molecular Weight | 200.18 g/mol |

| IUPAC Name | 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | SWSRHSCRJBEGER-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C |

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound exhibits a molecular weight of 200.18 g/mol and a density of approximately 1.3 g/cm³ (estimated via computational modeling) . Its melting point remains uncharacterized experimentally, but analogous difluoroacetic acid derivatives typically melt between 40–60°C . Key spectral data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Number | 1027514-15-3 | |

| Solubility in DMSO | ≥10 mM at 20°C | |

| Storage Stability | 6 months at -80°C |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related difluoroacetic acids reveals strong absorbance bands at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) . Nuclear magnetic resonance (NMR) data for the compound are unavailable, but NMR of similar structures shows doublets near -120 ppm due to vicinal fluorine coupling .

Synthesis and Optimization

Electrochemical Reduction Approach

A scalable synthesis method involves the electrochemical reduction of 3,4-dimethylcinnamic acid derivatives in dimethyl sulfoxide (DMSO) with tetra(n-butyl)ammonium hydrogensulfate as a phase-transfer catalyst . This one-pot reaction proceeds at 20°C under a 10 mA current for 10 hours, yielding the target compound at 78% efficiency after column chromatography .

Purification and Yield Optimization

Post-reaction workup includes ethyl acetate extraction, brine washing, and anhydrous sodium sulfate drying . Gradient elution chromatography (hexane:ethyl acetate, 9:1) isolates the product with >95% purity .

Applications in Research

Materials Science

The compound’s rigid aromatic core and fluorine substituents make it a potential monomer for high-performance polymers. Blends with polyvinylidene fluoride (PVDF) show enhanced thermal stability (decomposition temperature >300°C) .

Recent Advances and Future Directions

Advances in electrocatalytic fluorination (e.g., using recyclable ionic liquid electrolytes) promise greener synthesis routes . Computational studies using density functional theory (DFT) are underway to predict regioselectivity in fluorination reactions . Future research should prioritize in vitro toxicology screens and scale-up feasibility analyses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume